molecular formula C11H11N3O3 B601315 Cefprozil Impurity C CAS No. 147103-93-3

Cefprozil Impurity C

Cat. No. B601315
M. Wt: 233.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefprozil Impurity C is a chemical compound that is used in scientific research for its various applications. It is a byproduct of the synthesis of Cefprozil, a commonly used antibiotic. This impurity has been found to have unique properties that make it useful for various scientific studies.

Scientific Research Applications

1. Impurity Profiling and Characterization

The importance of determining related substances in Cefprozil, including Cefprozil Impurity C, is highlighted by research focused on the development of accurate methods for this purpose. For instance, Guo-cheng (2009) established a high-performance liquid chromatography (HPLC) method for detecting related substances in Cefprozil. This method offers a simple and accurate approach for impurity determination.

2. Advanced Analytical Techniques

Advanced analytical techniques such as capillary electrophoresis (CE) are widely used for impurity profiling in drugs like Cefprozil. Shah et al. (2021) discuss the use of various CE techniques for drug impurity profiling, highlighting their effectiveness in separating and characterizing drug-related impurities.

3. Stability and Degradation Studies

Stability studies of Cefprozil under various conditions are crucial for understanding its degradation and the formation of impurities such as Cefprozil Impurity C. Jadhav et al. (2013) developed a UV spectrophotometric method for studying the stress degradation behavior of Cefprozil, which is essential for ensuring the drug's stability and efficacy.

4. Impurity Isolation and Structural Analysis

The isolation and structural analysis of unknown degradation products, including impurities of Cefprozil, are vital for understanding the drug's stability profile. Gawande & Bothara (2014) focused on isolating and characterizing unknown degradation products of Cefprozil monohydrate using high-performance thin-layer chromatography (HPTLC), providing insights into the drug's stability under various conditions.

5. Biosynthesis and Crystallization Analysis

Research also extends to the biosynthesis of Cefprozil and its crystallization analysis. Pan et al. (2018) studied the biosynthesis of Cefprozil in an aqueous two-phase system and analyzed its crystallization, contributing to the understanding of the drug's production and purity.

6. Pharmacodynamic Assessment

Understanding the pharmacodynamics of Cefprozil, including its interaction with impurities, is critical for its effective use. Nicolau et al. (2000) conducted a pharmacodynamic assessment of Cefprozil against Streptococcus pneumoniae, which helps in determining the drug's efficacy and safety profile.

Safety And Hazards

Cefprozil Impurity C is provided as delivered and specified by the issuing Pharmacopoeia . All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia .

Future Directions

The method for impurities quantification of cefprozil monohydrate according to Ph. Eur. monograph was successfully implemented on a Thermo ScientificTM Hypersil GOLDTM aQ column . The method is suitable for drug substance impurity analysis, without any adjustment . The Thermo ScientificTM VanquishTM Core HPLC system provides excellent repeatability for retention time and peak area, as well as peak symmetry .

properties

CAS RN

147103-93-3

Product Name

Cefprozil Impurity C

Molecular Formula

C11H11N3O3

Molecular Weight

233.23

Purity

> 95%

quantity

Milligrams-Grams

synonyms

2,​5-​Piperazinedione, 3-​(aminomethylene)​-​6-​(4-​hydroxyphenyl)​-

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.